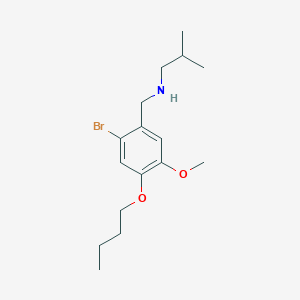
N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine, also known as BDDEA, is a chemical compound that has been gaining attention in scientific research due to its potential as a therapeutic agent. BDDEA is a member of the benzylamines family, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter systems. N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation, including topoisomerase II and protein kinase C. N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine has also been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine has been shown to have several biochemical and physiological effects. In cancer cells, N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine inhibits cell proliferation and induces apoptosis. N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine has also been shown to enhance the efficacy of chemotherapy drugs by increasing their uptake by cancer cells. In animal models, N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine has been shown to have antidepressant and antipsychotic effects. N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine in lab experiments is its diverse biological activities. N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine has been shown to have potential as a therapeutic agent for various diseases, which makes it an attractive target for drug development. However, one of the limitations of using N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine in lab experiments is its moderate yield and purity. Further optimization of the synthesis method is required to improve the yield and purity of the product.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the product. Another area of research is the elucidation of the mechanism of action of N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine. Understanding the molecular pathways through which N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine acts will provide insights into its potential as a therapeutic agent. Finally, N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine could be further studied for its potential as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine is a chemical compound that has shown promise as a therapeutic agent for various diseases. Its diverse biological activities make it an attractive target for drug development. Further research is required to optimize the synthesis method, elucidate the mechanism of action, and explore its potential as a treatment for other diseases.
Synthesemethoden
The synthesis of N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine involves a series of chemical reactions. The starting material is 3-bromo-4,5-diethoxybenzaldehyde, which is reacted with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a reducing agent to form N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine. The yield of this reaction is moderate, and further optimization is required to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine has been studied for its potential as a therapeutic agent for various diseases. One of the most promising areas of research is its use in cancer treatment. N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to enhance the efficacy of chemotherapy drugs. N-(3-bromo-4,5-diethoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine has also been studied for its potential as an antidepressant, antipsychotic, and anti-inflammatory agent.
Eigenschaften
Molekularformel |
C19H22BrNO4 |
|---|---|
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C19H22BrNO4/c1-3-22-18-10-13(9-15(20)19(18)23-4-2)12-21-14-5-6-16-17(11-14)25-8-7-24-16/h5-6,9-11,21H,3-4,7-8,12H2,1-2H3 |
InChI-Schlüssel |
CJEKNOFHSRTBNV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)OCCO3)Br)OCC |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)OCCO3)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-ethoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283284.png)

![{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B283287.png)
![N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine](/img/structure/B283289.png)
![N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)
![2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283293.png)

![4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283298.png)
![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)
![4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283301.png)
![N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine](/img/structure/B283304.png)
![4-(2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283305.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283306.png)
![4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283307.png)